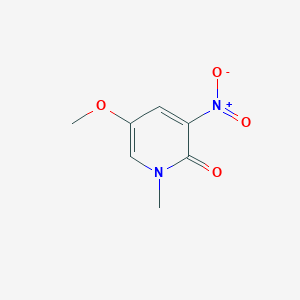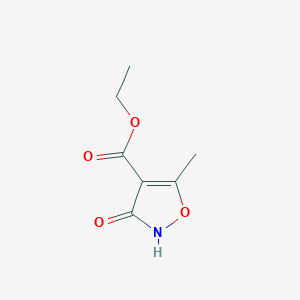
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methylisoxazole-4-carboxylate.
Reduction: Formation of 3-hydroxy-5-methylisoxazole-4-carbinol.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
- 3-Hydroxy-5-methylisoxazole
- Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Uniqueness
The presence of both a hydroxyl group and an ester group in this compound makes it unique compared to other isoxazole derivatives.
特性
分子式 |
C7H9NO4 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC名 |
ethyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9) |
InChIキー |
CHVZNPAURZUUMU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(ONC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)
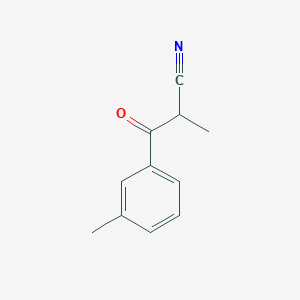
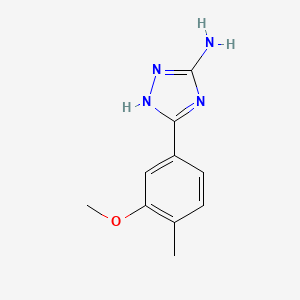
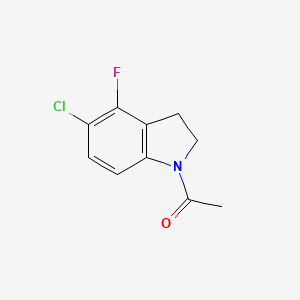
![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)
![7-(Chloromethyl)benzo[d]oxazole](/img/structure/B13663266.png)

